Piritrexim isethionate
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Overview
Description
Piritrexim isethionate is a lipid-soluble inhibitor of dihydrofolate reductase (DHFR). It has been used in trials studying the treatment of bladder cancer, urethral cancer, and transitional cell cancer of the renal pelvis and ureter . This compound is known for its potential in treating severe psoriasis and other conditions where traditional treatments may cause significant side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piritrexim isethionate is synthesized through a series of chemical reactions involving the condensation of specific aromatic amines with aldehydes, followed by cyclization and subsequent sulfonation . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Piritrexim isethionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Piritrexim isethionate has a wide range of scientific research applications, including:
Mechanism of Action
Piritrexim isethionate exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides necessary for DNA synthesis, leading to the suppression of cell proliferation . The molecular targets and pathways involved include the binding of this compound to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another DHFR inhibitor used in the treatment of cancer and autoimmune diseases.
Trimetrexate: A potent but non-selective DHFR inhibitor used in the treatment of pneumocystis pneumonia.
Uniqueness
Piritrexim isethionate is unique in its lipid solubility and lack of polyglutamation, which reduces the risk of long-term hepatotoxicity compared to methotrexate . Its ability to rapidly enter cells and inhibit DHFR without forming polyglutamates makes it a promising alternative for conditions where traditional treatments may cause significant side effects .
Properties
CAS No. |
79483-69-5 |
---|---|
Molecular Formula |
C19H25N5O6S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C17H19N5O2.C2H6O4S/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16;3-1-2-7(4,5)6/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22);3H,1-2H2,(H,4,5,6) |
InChI Key |
IOEMETRLOWNXGW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N.C(CS(=O)(=O)O)O |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N.C(CS(=O)(=O)O)O |
Key on ui other cas no. |
79483-69-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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